molecular formula C10H5ClF3N B1353791 4-Chloro-3-(trifluoromethyl)quinoline CAS No. 590371-93-0

4-Chloro-3-(trifluoromethyl)quinoline

Cat. No. B1353791
M. Wt: 231.6 g/mol
InChI Key: QLUSBWZTFPLCBU-UHFFFAOYSA-N
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Description

4-Chloro-3-(trifluoromethyl)quinoline is a chemical compound with the empirical formula C10H5ClF3N . It is used as a reagent in the synthesis of various chemical compounds .


Synthesis Analysis

The synthesis of quinolines, including 4-Chloro-3-(trifluoromethyl)quinoline, can be achieved through a variety of methods. These methods exploit cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-(trifluoromethyl)quinoline consists of a quinoline ring system with a chlorine atom substituted at the 4th position and a trifluoromethyl group substituted at the 3rd position .


Chemical Reactions Analysis

Fluorinated quinolines, including 4-Chloro-3-(trifluoromethyl)quinoline, can undergo a variety of chemical reactions. These include nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .


Physical And Chemical Properties Analysis

4-Chloro-3-(trifluoromethyl)quinoline is a white to light yellow crystal powder . It is soluble in chloroform .

Scientific Research Applications

Crystal Structure Analysis

Research on isomeric 4-[3-(dichlorophenyl)-hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl]-2,8-bis(trifluoromethyl)quinolines highlights the significance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs in their crystal structures. The study reveals how the supramolecular arrangements of these compounds are influenced by combinations of C–H⋯X, C–X⋯π, and π⋯π interactions, demonstrating the importance of 4-Chloro-3-(trifluoromethyl)quinoline derivatives in understanding molecular interactions and designing materials with specific crystal properties (de Souza et al., 2015).

Organic Synthesis

In the realm of organic chemistry, 4-(Trifluoromethyl)quinoline derivatives have been synthesized under carefully controlled conditions. These derivatives serve as precursors for further chemical modifications, showcasing the role of 4-Chloro-3-(trifluoromethyl)quinoline in facilitating the synthesis of complex organic molecules with potential applications in material science and medicinal chemistry (Lefebvre, Marull, & Schlosser, 2003).

Photovoltaic Applications

Investigations into the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives illustrate the potential of 4-Chloro-3-(trifluoromethyl)quinoline in renewable energy technologies. These studies focus on the synthesis and characterization of organic–inorganic photodiode materials, indicating the compound's significance in developing new materials for solar energy conversion (Zeyada, El-Nahass, & El-Shabaan, 2016).

Antimicrobial and Cytogenetic Studies

The application of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl)quinolines in synthesizing diazepinoquinoline heterocycles demonstrates the compound's utility in creating molecules with antimicrobial properties. Further cytogenetic studies on these compounds can lead to the development of new therapeutic agents (Nandha Kumar, Suresh, & Mohan, 2003).

Green Chemistry and Catalysis

The solvent- and catalyst-free synthesis of 6H-Chromeno[4,3-b]quinolin-6-ones represents an advancement in green chemistry. This method highlights the importance of 4-Chloro-3-(trifluoromethyl)quinoline derivatives in promoting environmentally friendly chemical reactions, emphasizing the role of such compounds in sustainable synthetic processes (Patra, 2021).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

There is a growing interest in fluorinated derivatives of quinolines, including 4-Chloro-3-(trifluoromethyl)quinoline. This interest stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .

properties

IUPAC Name

4-chloro-3-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N/c11-9-6-3-1-2-4-8(6)15-5-7(9)10(12,13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUSBWZTFPLCBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450137
Record name 4-chloro-3-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(trifluoromethyl)quinoline

CAS RN

590371-93-0
Record name 4-chloro-3-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Cottet, M Marull, O Lefebvre… - European Journal of …, 2003 - Wiley Online Library
As part of a case study, rational strategies for the preparation of all ten 2‐, 3‐, or 4‐pyridinecarboxylic acids and all nine 2‐, 3‐, 4‐, or 8‐quinolinecarboxylic acids bearing trifluoromethyl …

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